molecular formula C18H20N2O2S B2921374 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide CAS No. 946367-69-7

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide

Cat. No.: B2921374
CAS No.: 946367-69-7
M. Wt: 328.43
InChI Key: CCTGGZHCGZMACF-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and a butanamide moiety at position 6. The compound’s design likely targets bioactivity modulated by hydrogen bonding (1 donor, 6 acceptors) and steric interactions from the tetrahydroquinoline-thiophene scaffold .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-9-8-13-6-3-10-20(15(13)12-14)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGGZHCGZMACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with tetrahydroquinoline under specific conditions to form the intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide involves its interaction with specific molecular targets. The thiophene ring and tetrahydroquinoline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sulfonamide Derivatives

4-Chloro-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (G512-0161)
  • Structure : Replaces butanamide with a 4-chlorobenzenesulfonamide group.
  • Key Data :

    Property Value
    Molecular Weight 432.95 g/mol
    logP 4.87
    Hydrogen Bond Acceptors 6
    Polar Surface Area (PSA) 57.219 Ų
  • The chloro substituent may improve target affinity via hydrophobic interactions .
3-Chloro-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
  • Structure : Analogous to G512-0161 but with a 3-chloro substituent.
  • Key Data :

    Property Value
    Molecular Weight 432.9 g/mol
    Molecular Formula C₂₀H₁₇ClN₂O₃S₂
  • Comparison: The chloro positional isomer may alter steric and electronic effects, influencing binding to targets such as enzymes or receptors. However, spectral data (IR, NMR) for similar compounds suggest minor conformational differences in the tetrahydroquinoline core .
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Structure : Features a tetrahydronaphthalene sulfonamide group.
  • Key Data :

    Property Value
    Molecular Weight 452.6 g/mol
    Molecular Formula C₂₄H₂₄N₂O₃S₂
  • Comparison : The bulkier tetrahydronaphthalene moiety increases molecular weight and likely lipophilicity (predicted logP >5), which may enhance CNS penetration but reduce aqueous solubility. This contrasts with the butanamide’s shorter alkyl chain, favoring a balance between solubility and permeability .

Pyrrolidin-2-one Derivatives

highlights N-(1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one analogs. These compounds exhibit similar nitrogenous cores but replace the thiophene-carbonyl group with a pyrrolidinone ring.

  • Key Differences: The pyrrolidinone introduces a cyclic amide, increasing hydrogen bond acceptors (PSA ~70–80 Ų). Diastereomerism (cis-trans configurations) in such derivatives complicates synthesis but offers opportunities for stereoselective bioactivity optimization .

Patent-Disclosed Analogous Structures

describes compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which incorporate benzothiazole or pyridazine groups.

  • Comparison :
    • The butanamide’s linear alkyl chain contrasts with aromatic/heteroaromatic substituents in patent examples, which may target kinase or protease inhibition.
    • Carboxylic acid groups in these analogs (e.g., thiazole-4-carboxylic acid) enhance polarity, reducing logP (~2–3) compared to the butanamide .

Physicochemical and Pharmacological Implications

Bioactivity Considerations

  • Sulfonamides vs. Butanamide : Sulfonamides may exhibit stronger target binding (e.g., carbonic anhydrase) due to sulfonyl interactions, whereas the butanamide’s flexibility could improve metabolic stability .
  • Stereochemistry: Diastereomerism in pyrrolidinone derivatives () underscores the need for chiral resolution in lead optimization .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's structural characteristics, synthesis methods, and biological activities, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S with a molecular weight of 328.43 g/mol. The compound features a tetrahydroquinoline moiety linked to a thiophene ring and a butanamide group. This unique structure suggests diverse biological activities, particularly in medicinal applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiophene Ring : Utilizing the Paal–Knorr reaction to create the thiophene structure.
  • Coupling Reactions : Introducing the tetrahydroquinoline and butanamide groups through specific coupling strategies.
  • Purification : Employing chromatography techniques to achieve high purity levels necessary for biological testing.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that tetrahydroquinoline derivatives can possess significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Anti-inflammatory Effects

The presence of the thiophene moiety may enhance anti-inflammatory properties. Research has indicated that derivatives can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression. The ability to inhibit cancer cell proliferation has been observed in related compounds, warranting further investigation into its mechanisms.

This compound is believed to interact with specific biological targets such as enzymes or receptors involved in inflammation and cancer pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

Several studies have explored the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Study 15-(8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophene-2-carboxylic acidAntimicrobialEffective against Gram-positive bacteria
Study 26-Amino-5-(thiophen-2-carbonyl)tetrahydroquinolineAnti-inflammatoryReduced cytokine levels in vitro
Study 37-Hydroxy-3-(thiophen-2-carbonyl)tetrahydroquinolineAntioxidantExhibited significant scavenging activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide?

  • Methodological Answer : A typical approach involves coupling thiophene-2-carbonyl chloride with a tetrahydroquinoline scaffold, followed by amidation with butanoyl chloride. Refluxing in polar aprotic solvents (e.g., acetonitrile) under anhydrous conditions is critical to avoid hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product homogeneity. Structural analogs in the tetrahydroquinoline family often require Boc protection/deprotection steps to preserve amine functionality during synthesis .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and coupling constants, particularly for the tetrahydroquinoline and thiophene moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray crystallography resolves dihedral angles between aromatic rings (e.g., thiophene vs. quinoline planes), as seen in structurally related N-aryl amides . FT-IR identifies carbonyl stretches (thiophene-2-carbonyl at ~1680–1700 cm⁻¹; amide C=O at ~1640–1660 cm⁻¹) .

Q. What preliminary assays are suitable for screening its biological activity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria). For anticancer potential, use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate cytotoxicity against non-cancerous cells (e.g., HEK293). Structural analogs with similar substituents have shown activity modulated by electron-withdrawing groups on the thiophene ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Catalysis : Explore transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylations) to reduce side reactions.
  • Solvent Screening : Test alternatives to acetonitrile (e.g., DMF, THF) to enhance solubility of intermediates.
  • Temperature Control : Use microwave-assisted synthesis for rapid, uniform heating during reflux steps.
  • Scale-Up : Implement flow chemistry to manage exothermic reactions and improve reproducibility, as advocated in green synthesis methodologies .

Q. How should contradictory biological activity data (e.g., variable IC50 values across studies) be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Evaluate Substituent Effects : Compare analogs with modified thiophene or quinoline groups to isolate structural contributors to activity. For example, replacing the butanamide chain with isobutyryl groups (as in ) may alter lipophilicity and membrane permeability.
  • Validate Mechanisms : Use molecular docking to assess binding affinity to target proteins (e.g., kinases) and correlate with experimental IC50 values. Discrepancies may arise from off-target interactions or assay interference (e.g., compound aggregation) .

Q. What computational strategies are effective for modeling its reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites on the thiophene-quinoline scaffold.
  • MD Simulations : Simulate ligand-protein binding over 100+ ns trajectories to assess stability (e.g., with GROMACS). Focus on hydrogen bonding (amide NH to kinase catalytic residues) and π-π stacking (quinoline with aromatic side chains).
  • ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 inhibition, which may explain variability in in vivo efficacy .

Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV and identify byproducts via LC-MS.
  • Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds. Store samples under inert gas (N2/Ar) if hygroscopic.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using spectrophotometry. Structural analogs with thiophene rings are prone to photoisomerization .

Q. What experimental and computational methods are suitable for analyzing stereochemical outcomes in derivatives?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and compare retention times to racemic mixtures.
  • VCD Spectroscopy : Detect Cotton effects to assign absolute configuration, particularly for tetrahydroquinoline stereocenters.
  • Crystallographic Analysis : Resolve dihedral angles (e.g., thiophene vs. quinoline planes) to correlate stereochemistry with supramolecular packing, as demonstrated in N-aryl amide derivatives .

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